REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]([CH2:12][C:13]#[N:14])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[H-].[Na+].Br[CH2:18][CH2:19]Br.[Cl-].[NH4+]>CS(C)=O>[Cl:1][C:2]1[C:11]([C:12]2([C:13]#[N:14])[CH2:19][CH2:18]2)=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:1.2,4.5|
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OC)C=CC=C1CC#N
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
11.6 g
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Type
|
reactant
|
Smiles
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[H-].[Na+]
|
Name
|
|
Quantity
|
16.5 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
at 15° C.
|
Type
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CUSTOM
|
Details
|
over 10 min
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 4 hr
|
Duration
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4 h
|
Type
|
EXTRACTION
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Details
|
the mixture was extracted with diethyl ether/ethyl acetate (1:1, 3×200 mL)
|
Type
|
WASH
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Details
|
The combined organic layer was washed successively with water (200 mL) and saturated brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
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Details
|
The insoluble material was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=95/5→65/35)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)OC)C=CC=C1C1(CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |